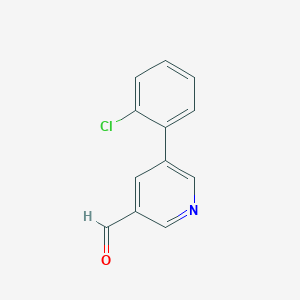

5-(2-Chlorophenyl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRCKXKGKGODEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646986 | |

| Record name | 5-(2-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855301-00-7 | |

| Record name | 5-(2-Chlorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 5 2 Chlorophenyl Nicotinaldehyde

Approaches to Aryl-Substituted Nicotinaldehydes

The construction of aryl-substituted nicotinaldehydes, such as this compound, relies on robust and versatile chemical reactions that allow for the precise functionalization of the pyridine ring. Key among these are classical formylation reactions, reductive methods, and modern cross-coupling technologies.

Vilsmeier-Haack Reaction in Nicotinaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. rsc.orgorganic-chemistry.orgwikipedia.orgambeed.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃). rsc.orgresearchgate.net This electrophilic species then attacks the aromatic ring to introduce a formyl group. wikipedia.org

While the pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene (B151609), the Vilsmeier-Haack reaction can be successfully applied, particularly with activating substituents on the pyridine ring. rsc.org The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent), which acts as the electrophile. wikipedia.org The electron-rich aromatic substrate attacks this reagent, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde. rsc.org

The efficiency and regioselectivity of the Vilsmeier-Haack reaction on pyridine derivatives are highly dependent on the nature and position of the substituents already present on the ring. For instance, the presence of electron-donating groups enhances the nucleophilicity of the pyridine ring, facilitating the formylation. Recent studies have explored the use of micellar media to accelerate the reaction, significantly reducing reaction times from hours to just one hour. rsc.org The reaction has also been applied to the synthesis of highly substituted pyridin-2(1H)-ones from 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans, proceeding through a proposed mechanism of ring-opening, haloformylation, and intramolecular cyclization. acs.org

A plausible mechanism for the formylation of a pyridine ring is initiated by the generation of the Vilsmeier reagent from DMF and POCl₃. The pyridine derivative then attacks the electrophilic carbon of the reagent, forming an intermediate that, upon hydrolysis, yields the formylated pyridine. rsc.orgresearchgate.net

| Reaction | Reagents | Key Features | Reference(s) |

| Vilsmeier-Haack Formylation | DMF, POCl₃ (or other halogenating agents) | Formylates electron-rich aromatic and heterocyclic rings; applicable to activated pyridines. | rsc.orgorganic-chemistry.orgwikipedia.org |

| Accelerated Vilsmeier-Haack | Vilsmeier reagent in micellar media | Reduces reaction time significantly. | rsc.org |

| Vilsmeier-Haack on Dihydropyrans | Vilsmeier reagent | Leads to highly substituted pyridin-2(1H)-ones via a cascade reaction. | acs.org |

Reductive Preparation of Nicotinaldehyde Derivatives from Carboxylic Acids and Amides

The selective reduction of carboxylic acid derivatives, such as esters and amides, to aldehydes is a fundamental transformation in organic synthesis and a key method for preparing nicotinaldehydes. This approach avoids the over-reduction to the corresponding alcohol, which can be a significant challenge.

One effective method involves the reduction of nicotinic acid morpholinamides. This process has been shown to be an economical route for producing nicotinaldehydes on a large industrial scale. The reduction is typically carried out using a reducing agent like lithium aluminum hydride modified with ethyl acetate (B1210297) in a solvent such as tetrahydrofuran (B95107) (THF). This method allows for the synthesis of various substituted nicotinaldehydes, including those with aryl substituents.

Another strategy is the partial reduction of nicotinic acid esters. google.com This can be achieved using various reducing agents, with recent advancements focusing on metal-free catalytic systems. For example, novel borane (B79455) catalysts with a unique steric design have been developed for the catalytic partial reduction of esters with high selectivity and efficiency. nih.govchemrxiv.org Additionally, manganese and rhenium carbonyl complexes, in the presence of a hydrosilane reductant and under photo-irradiation, have been shown to selectively reduce esters to aldehydes via stable alkyl silyl (B83357) acetal (B89532) intermediates. rsc.org

Reductive amination represents another versatile route for synthesizing precursors to nicotinaldehyde derivatives. This reaction involves the conversion of a carbonyl group to an amine and is widely used in green chemistry due to its potential for one-pot catalytic execution under mild conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com

| Starting Material | Reducing Agent/Catalyst | Product | Key Features |

| Nicotinic acid morpholinamide | Modified LiAlH₄ | Nicotinaldehyde | Economical, suitable for large-scale synthesis. |

| Nicotinic acid ester | Fiddler Crab-Type Boranes | Nicotinaldehyde | Metal-free, high selectivity and efficiency. nih.govchemrxiv.org |

| Nicotinic acid ester | Mn₂(CO)₁₀ or Re₂(CO)₁₀, triethylsilane | Nicotinaldehyde (after hydrolysis) | Photo-irradiated, proceeds at room temperature. rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Core Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including pyridine. These reactions enable the formation of carbon-carbon bonds, which is crucial for the synthesis of aryl-substituted nicotinaldehydes like this compound.

The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. nih.govyoutube.comyoutube.comyoutube.com It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com This reaction is known for its high efficiency and tolerance of a wide range of functional groups. For the synthesis of 5-aryl-nicotinaldehydes, a key step would be the Suzuki coupling of a 5-halonicotinaldehyde derivative with an appropriately substituted arylboronic acid. A highly efficient Pd(PPh₃)₄ catalytic system has been developed for the Suzuki coupling of 2-bromo nicotinaldehyde with various arylboronic acids, affording 2-aryl nicotinaldehyde derivatives in good to excellent yields. nih.gov

Another important palladium-catalyzed reaction is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction is valuable for synthesizing alkynyl-substituted nicotinaldehydes, which can serve as versatile intermediates for further transformations. nih.govmdpi.com The reaction typically employs a palladium catalyst, a copper co-catalyst, and a base. wikipedia.org

These cross-coupling reactions provide a modular and efficient approach to introduce a wide variety of substituents onto the pyridine ring, making them central to the synthesis of complex nicotinaldehyde analogues.

| Reaction | Reactants | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Halonicotinaldehyde, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted nicotinaldehyde | nih.govyoutube.com |

| Sonogashira Coupling | Halonicotinaldehyde, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted nicotinaldehyde | wikipedia.orgyoutube.comnih.gov |

Multistep Synthetic Routes to Substituted Nicotinaldehydes and Analogues

The synthesis of complex molecules like this compound often requires a multistep approach, combining several of the aforementioned synthetic methodologies. The strategic planning of the synthetic route is crucial to ensure high yields and the correct regiochemistry of the final product.

A common strategy for synthesizing 5-aryl-nicotinaldehydes involves a palladium-catalyzed cross-coupling reaction as a key step to form the biaryl structure. For instance, the synthesis could commence with a readily available halonicotinic acid or ester. This starting material can undergo a Suzuki-Miyaura coupling with (2-chlorophenyl)boronic acid to introduce the aryl substituent at the 5-position of the pyridine ring. The resulting 5-(2-chlorophenyl)nicotinic acid derivative can then be converted to the target aldehyde.

The conversion of the carboxylic acid or ester functionality to the aldehyde can be achieved through a reductive process as described in section 2.1.2. For example, the 5-(2-chlorophenyl)nicotinic acid could be converted to its morpholinamide, followed by reduction with a modified lithium aluminum hydride reagent. Alternatively, the corresponding ester could be selectively reduced using specialized catalysts.

An alternative route could involve performing the formylation or another aldehyde-generating step prior to the cross-coupling reaction. However, the order of reactions must be carefully considered, as the aldehyde group might interfere with the conditions of the cross-coupling reaction or be sensitive to the reagents used. Protecting group strategies may be necessary in such cases.

Green Chemistry Principles in Nicotinaldehyde Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including nicotinaldehyde derivatives, to minimize environmental impact and enhance safety and efficiency. researchgate.netnih.govacs.org

Key areas of focus in the green synthesis of pyridines include the use of environmentally benign solvents, the development of catalyst-free or reusable catalyst systems, and the implementation of energy-efficient reaction conditions such as microwave or ultrasound irradiation. researchgate.netnih.govbhu.ac.in

One-pot multicomponent reactions are a cornerstone of green synthesis as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. acs.orgnih.gov For example, novel pyridine derivatives have been synthesized via a one-pot, four-component reaction under microwave irradiation in ethanol, offering excellent yields, short reaction times, and pure products. acs.orgnih.gov

The use of greener solvents is another important aspect. Water is an ideal green solvent, and reactions such as reductive amination can be performed in water using nanomicelles to facilitate the reaction. The use of bio-based solvents like Cyrene™ has also been explored for nucleophilic aromatic substitution reactions of nicotinic esters. researchgate.net

Catalysis plays a crucial role in green chemistry. The development of heterogeneous and reusable catalysts, such as activated fly ash or metal-incorporated mesoporous materials, allows for easy separation and recycling, reducing catalyst waste and cost. bhu.ac.inasianpubs.org Furthermore, metal-free catalytic systems, for instance in the reduction of esters to aldehydes, are gaining prominence as they avoid the use of potentially toxic and expensive heavy metals. nih.govchemrxiv.org Aerobic oxidation, using molecular oxygen as the oxidant and water as the only byproduct, represents a highly atom-economical and environmentally friendly method for converting alcohols to aldehydes. researchgate.net

| Green Chemistry Approach | Example Application | Benefits | Reference(s) |

| Microwave-Assisted Synthesis | One-pot synthesis of pyridine derivatives | Reduced reaction times, high yields, less hazardous solvents. | acs.orgnih.gov |

| Use of Green Solvents | Reductive amination in water with nanomicelles; SNAr in Cyrene™ | Reduced environmental impact, improved safety. | researchgate.net |

| Reusable Catalysts | Activated fly ash for imidazo[1,2-a]pyridine (B132010) synthesis | Easy separation and recycling, reduced waste. | bhu.ac.in |

| Metal-Free Catalysis | Borane-catalyzed reduction of esters to aldehydes | Avoids toxic and expensive heavy metals. | nih.govchemrxiv.org |

| One-Pot Multicomponent Reactions | Four-component synthesis of novel pyridines | Fewer steps, less waste, time and resource efficient. | acs.orgnih.gov |

| Aerobic Oxidation | Conversion of alcohols to aldehydes | Uses readily available oxygen, water as the only byproduct. | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 5 2 Chlorophenyl Nicotinaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of the molecule's reactivity, readily participating in condensation and addition reactions to furnish a wide array of derivatives.

The most prominent reaction of the aldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is typically straightforward, often requiring simple refluxing in a suitable solvent like ethanol. oncologyradiotherapy.com The formation of the carbon-nitrogen double bond (azomethine group) is a versatile transformation, introducing new structural and electronic properties to the molecule. science.govmdpi.com These Schiff base intermediates are not merely final products but can serve as valuable precursors for synthesizing various heterocyclic compounds.

The general reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration. oncologyradiotherapy.com A wide variety of amines can be used, leading to a diverse library of Schiff base derivatives.

Table 1: Examples of Schiff Base Formation from 5-(2-Chlorophenyl)nicotinaldehyde

| Reactant Amine | Resulting Schiff Base (General Structure) |

| Aniline | N-((5-(2-chlorophenyl)pyridin-3-yl)methylene)aniline |

| 2-Aminophenol | 2-(((5-(2-chlorophenyl)pyridin-3-yl)methylene)amino)phenol |

| Benzohydrazide | 5-(2-chlorophenyl)-N'-(phenylcarbonyl)nicotinohydrazonamide |

| Thiophene-2-amine | N-((5-(2-chlorophenyl)pyridin-3-yl)methylene)thiophen-2-amine |

Further condensation reactions can be employed to build more elaborate structures. For example, Knoevenagel or Claisen-Schmidt condensation reactions with active methylene (B1212753) compounds can extend the carbon chain and introduce new functional groups, paving the way for cyclization into novel heterocyclic systems. rsc.org Analogous reactions with substituted furfuraldehydes have been used to synthesize pyrazoline derivatives through condensation with hydrazines, highlighting a potential pathway for this compound as well. nih.gov

The aldehyde functionality readily reacts with hydroxylamine (B1172632) (NH₂OH) to yield the corresponding oxime, this compound oxime. nih.gov This reaction is a standard method for converting aldehydes and ketones into oximes and typically proceeds under mild conditions. nih.gov The resulting oxime introduces a new reactive handle into the molecule.

The synthesis involves the condensation of the aldehyde with hydroxylamine, often in the presence of a base or in a buffered solution, to produce the (E)- or (Z)-isomer of the oxime. nih.govnih.gov

Reaction Scheme:

The oxime group itself is synthetically versatile. It can be reduced to form the corresponding aminomethylpyridine, dehydrated to yield the nitrile (3-cyano-5-(2-chlorophenyl)pyridine), or undergo Beckmann rearrangement under acidic conditions. These transformations significantly expand the synthetic utility of the parent aldehyde, allowing access to amines, nitriles, and amides, which are themselves important precursors in medicinal and materials chemistry.

Transformations of the Pyridine (B92270) Ring System

The pyridine ring, being an electron-deficient heterocycle, has a distinct reactivity profile compared to its benzene (B151609) analogue.

While this compound itself has a chlorine on the phenyl ring, the pyridine core's reactivity towards nucleophiles is a key aspect of its chemistry, especially if a halogen were present on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. nih.govresearchgate.net

A halogen atom (e.g., Cl, Br) on the pyridine ring would be a good leaving group in SNAr reactions. researchgate.net Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the halide to form new substituted pyridine derivatives. nih.gov The reaction mechanism typically involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The efficiency of substitution is influenced by the position of the halogen and the presence of other activating or deactivating groups. researchgate.net For instance, the presence of an additional electron-withdrawing group would further facilitate the nucleophilic attack.

Modern synthetic chemistry increasingly relies on direct C-H functionalization to avoid pre-functionalization steps, offering a more atom-economical approach to derivatization. nih.gov Various transition-metal-catalyzed methods can be applied to the C-H bonds of the pyridine ring in this compound.

Palladium and nickel catalysts are prominent in facilitating the coupling of pyridine C-H bonds with a range of partners. rsc.orgnih.gov For example, direct arylation via palladium catalysis could introduce new aryl or heteroaryl groups at specific positions on the pyridine ring, guided by directing groups or the inherent electronic properties of the substrate. Such strategies are valuable for late-stage functionalization in drug discovery programs. nih.gov This approach allows for the direct formation of C-C or C-heteroatom bonds, significantly diversifying the molecular structure from the parent aldehyde.

Utilization as a Synthetic Precursor for Advanced Heterocyclic Scaffolds

The combination of a reactive aldehyde and a bi-aryl framework makes this compound an excellent starting material for synthesizing complex, multi-ring heterocyclic systems. researchgate.net Many such scaffolds are of interest in medicinal chemistry due to their potential biological activities. nih.gov

The aldehyde group can act as an anchor point for building new rings. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazoline or pyrazole (B372694) rings fused or linked to the pyridine core. nih.gov Similarly, condensation with β-ketoesters or malononitrile (B47326) followed by cyclization can yield various fused pyridines, such as pyrazolo[3,4-b]pyridines, which are known to possess neuroprotective properties. nih.gov The Suzuki-Miyaura coupling, a powerful cross-coupling reaction, could be employed on a halogenated version of the pyridine ring to construct intricate poly-aromatic systems. nih.gov

Table 2: Potential Advanced Heterocyclic Scaffolds from this compound

| Synthetic Strategy | Intermediate | Resulting Heterocyclic Scaffold |

| Condensation with Hydrazine | Hydrazone | Pyrazolo[3,4-b]pyridine derivative |

| Condensation with Guanidine | Schiff Base | Aminopyrimidine derivative |

| Multi-component reaction | Various | Fused polycyclic heterocycles |

| Condensation with Ethyl Cyanoacetate | Michael Adduct | Dihydropyridine derivative |

The strategic derivatization of this compound through these pathways allows chemists to access a rich diversity of complex molecules from a single, versatile precursor.

Synthesis of Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives from this compound is a common derivatization strategy. A widely employed method is the one-pot, three-component condensation reaction. nih.govnih.gov This reaction typically involves the aldehyde, an amine, and a compound containing a thiol group, most commonly thioglycolic acid. nih.govnih.gov

The reaction mechanism initiates with the formation of a Schiff base (imine) from the condensation of this compound with a primary amine. Subsequently, the thiol group of thioglycolic acid attacks the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl group, which results in the formation of the 4-thiazolidinone (B1220212) ring after dehydration. This efficient one-pot synthesis allows for the generation of a diverse library of thiazolidinone derivatives by varying the amine component.

A general synthetic scheme is presented below:

Scheme 1: Synthesis of Thiazolidinone Derivatives from this compound

A primary amine is reacted with this compound to form a Schiff base. This intermediate is then cyclized with thioglycolic acid to yield the corresponding thiazolidinone derivative.

| Reagents and Conditions: |

| (i) R-NH₂, solvent (e.g., ethanol, polypropylene (B1209903) glycol), reflux or heating. nih.gov |

| (ii) HSCH₂COOH, cyclization. nih.gov |

Table 1: Examples of Synthesized Thiazolidinone Derivatives

| Compound ID | R-Group (from R-NH₂) | Molecular Formula |

| 1a | Phenyl | C₁₉H₁₄ClN₃OS |

| 1b | 4-Methoxyphenyl | C₂₀H₁₆ClN₃O₂S |

| 1c | 2-Pyridyl | C₁₈H₁₃ClN₄OS |

| 1d | Benzyl | C₂₀H₁₆ClN₃OS |

Generation of Fused Pyridine Systems (e.g., Thiazolo[3,2-a]pyridines, Pyrazolopyridines)

The aldehyde functionality of this compound serves as a key handle for the construction of fused bicyclic and polycyclic pyridine systems. These reactions often proceed through multi-component reactions or sequential cyclization strategies.

The synthesis of thiazolo[3,2-a]pyridine derivatives can be achieved through various synthetic routes. One approach involves a multi-component reaction where the aldehyde, a source of the thiazolidine (B150603) ring (like cysteamine (B1669678) hydrochloride), and other components are reacted in a one-pot synthesis. nih.gov An alternative strategy involves the initial formation of a pyridine-2(1H)-thione derivative from the parent nicotinic acid (which can be derived from the aldehyde), followed by reaction with an α-haloketone or a similar bifunctional electrophile to construct the fused thiazole (B1198619) ring.

For instance, a plausible route starting from this compound could involve its conversion to the corresponding aminopyridine, followed by reaction with carbon disulfide to form a pyridinethione. Subsequent reaction with an appropriate α,β-unsaturated ketone in the presence of a catalyst can lead to the fused thiazolo[3,2-a]pyridine system.

Scheme 2: General Synthesis of a Thiazolo[3,2-a]pyridine Core

This scheme illustrates a potential multi-step synthesis towards a thiazolo[3,2-a]pyridine derivative, starting from the aldehyde.

| Reagents and Conditions: |

| (i) Conversion to a suitable pyridine precursor. |

| (ii) Reaction with reagents to build the fused thiazole ring. nih.gov |

Table 2: Representative Thiazolo[3,2-a]pyridine Derivatives

| Compound ID | Substituents | Molecular Formula |

| 2a | R¹=H, R²=COOEt | C₂₁H₁₅ClN₂O₂S |

| 2b | R¹=CH₃, R²=CN | C₂₀H₁₂ClN₃S |

| 2c | R¹=Ph, R²=COCH₃ | C₂₅H₁₇ClN₂OS |

The synthesis of pyrazolopyridines, specifically the pyrazolo[3,4-b]pyridine isomer, can be initiated from this compound. A common strategy involves the conversion of the aldehyde to a nicotinitrile derivative. mdpi.com This can be achieved through oxidation to the carboxylic acid, followed by amidation and dehydration, or through direct conversion of the aldehyde to the nitrile. The resulting 5-(2-chlorophenyl)nicotinonitrile, possessing vicinal cyano and amino (or a precursor) groups, can then be cyclized with hydrazine or its derivatives to form the fused pyrazole ring. mdpi.com

For example, the Knoevenagel condensation of this compound with malononitrile would yield a 2-(pyridin-3-ylmethylene)malononitrile derivative. This intermediate, upon treatment with hydrazine hydrate (B1144303), can undergo cyclization and aromatization to afford the desired 3-amino-5-(2-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine.

Scheme 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A plausible synthetic route starting with the condensation of the aldehyde with an active methylene compound, followed by cyclization with hydrazine.

| Reagents and Conditions: |

| (i) Malononitrile, base (e.g., piperidine), solvent (e.g., ethanol), reflux. |

| (ii) Hydrazine hydrate (N₂H₄·H₂O), solvent (e.g., ethanol), reflux. mdpi.com |

Table 3: Examples of Synthesized Pyrazolopyridine Derivatives

| Compound ID | R-Group (on Pyrazole N) | Molecular Formula |

| 3a | H | C₁₂H₈ClN₅ |

| 3b | Phenyl | C₁₈H₁₂ClN₅ |

| 3c | Methyl | C₁₃H₁₀ClN₅ |

Computational Chemistry and Molecular Modeling Studies of 5 2 Chlorophenyl Nicotinaldehyde and Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

The initial step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. rub.deyoutube.com This process uses DFT methods, often with functionals like B3LYP, to find the conformation with the lowest potential energy. nih.govmdpi.com For a molecule like 5-(2-Chlorophenyl)nicotinaldehyde, which consists of a pyridine (B92270) ring linked to a chlorophenyl ring, a key structural parameter is the dihedral angle between the two aromatic rings.

Computational studies on similar bi-aromatic systems suggest that such molecules are often non-planar. researchgate.net The steric hindrance caused by the substituents on the rings (the aldehyde and chloro groups) would likely force the rings to adopt a twisted conformation to minimize repulsive forces. The optimization process would precisely calculate the bond lengths, bond angles, and the crucial dihedral angle of this lowest-energy conformer. researchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (FMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.orgacadpubl.eu A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.orgacadpubl.eu

For a derivative like this compound, DFT calculations would map the electron density distribution of these orbitals. Typically, the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO is found on the electron-deficient areas. researchgate.net Analysis of similar compounds shows that charge transfer often occurs within the molecular system upon excitation. acadpubl.eu

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. malayajournal.orgacadpubl.eu On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, such as those around electronegative atoms like oxygen and nitrogen. Regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.orgacadpubl.eu |

| 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netmalayajournal.orgnih.govtriazolo[4,3-a]pyridine | DFT/B3LYP | -6.43 | -2.63 | 3.80 | researchgate.net |

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are routinely used to predict the vibrational frequencies of molecules. youtube.com These theoretical frequencies correspond to the absorption peaks seen in experimental infrared (IR) and Raman spectra. youtube.comnih.gov By performing a frequency calculation on the optimized geometry, a theoretical spectrum can be generated. youtube.com

This computational approach serves several purposes:

Structural Confirmation : A close agreement between the calculated and experimental vibrational spectra provides strong evidence that the optimized geometry is correct. nih.govnih.gov

Vibrational Assignment : It allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-Cl stretch, ring vibrations) to each peak in the experimental spectrum. nih.gov

Thermodynamic Properties : The calculations also yield important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and entropy of the molecule. nih.gov

Commonly used methods include the B3LYP functional combined with a basis set like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.combiointerfaceresearch.com It is a cornerstone of structure-based drug design, helping to understand and predict ligand-protein interactions at the molecular level.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations place the ligand, in this case, this compound, into the binding site of a biological target, such as an enzyme or receptor. The simulation then calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). mdpi.com A lower binding energy indicates a more favorable and stable interaction.

Studies on similar pyridine and chlorophenyl derivatives have explored their potential as inhibitors for various targets, including cannabinoid receptors (CB1R) and histone deacetylases (HDACs). nih.govresearchgate.net The docking results help to rationalize the observed biological activity and guide the design of more potent analogs. nih.gov For instance, the binding modes of substituted fentanyls at opioid receptors have been clarified through docking, explaining their selectivity profiles. nih.gov

| Ligand/Compound Series | Protein Target | Binding Energy (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| N'-arylidene pyrazole-3-carbohydrazides | Cannabinoid Receptor 1 (CB1R) | Not specified | Interaction with Asn287 proposed as important for activity. | nih.gov |

| Thiophenyl Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase | -21.9889 (for reference inhibitor Erlotinib) | Docking used to investigate the binding mode of potential anticancer agents. | mdpi.com |

| Pyrazine Linked 2-Aminobenzamides | HDAC1 / HDAC2 | Not specified | Docking rationalized in vitro data and guided SAR analysis. | researchgate.net |

| 2-piperazinyl quinoxaline (B1680401) derivatives | c-Kit tyrosine kinase | High scores reported | Compounds can wrap into the catalytic cavity of the receptor. | nih.gov |

Identification of Key Interacting Residues in Biological Targets

Beyond predicting binding affinity, molecular docking provides detailed insight into the specific interactions that stabilize the ligand-protein complex. youtube.com It identifies the key amino acid residues within the protein's binding pocket that interact with the ligand and the nature of these interactions. researchgate.netnih.gov

Common types of interactions identified include:

Hydrogen Bonds : Crucial for specificity, formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions : Occur between nonpolar regions of the ligand and protein residues.

Pi-Pi Stacking : Aromatic rings on the ligand and protein (e.g., from Phenylalanine, Tyrosine, Tryptophan residues) stack on top of each other.

Salt Bridges : Electrostatic interactions between charged groups on the ligand and protein.

For example, docking studies of substituted fentanyls at the mu-opioid receptor revealed a key salt-bridge with residue D-147 and a hydrogen bond with W-318. nih.gov Similarly, analysis of ligands binding to the Acetylcholine-Binding Protein (AChBP) identified interactions with specific residues that are conserved in human nicotinic receptors. dundee.ac.uk This level of detail is critical for understanding the structural basis of a compound's biological activity and for designing new molecules with improved affinity and selectivity. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel bioactive compounds from large chemical databases. biointerfaceresearch.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. arxiv.org

Development of Ligand-Based Pharmacophore Models

Ligand-based pharmacophore models are developed by analyzing a set of active compounds to identify common chemical features responsible for their biological activity. rsc.org This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov The process involves superimposing the active molecules and extracting a shared pharmacophore hypothesis. arxiv.org These models typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), and aromatic rings (AR). abap.co.in

The development of a robust ligand-based pharmacophore model often involves a training set of molecules with known biological activities to generate the model and a test set to validate its predictive power. nih.gov The quality of the model is assessed by its ability to distinguish between active and inactive compounds. nih.gov For instance, a study on TGR5 agonists generated common feature pharmacophore models to understand the structural characteristics required for their activity. rsc.org

| Pharmacophore Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar group that avoids interaction with water. |

| Aromatic Ring (AR) | A cyclic, planar ring system with delocalized pi electrons. |

| Positive Ionizable (PI) | A group that can carry a positive charge. |

| Negative Ionizable (NI) | A group that can carry a negative charge. |

Generation of Structure-Based Pharmacophore Models

When the 3D structure of the biological target is available, structure-based pharmacophore models can be generated. biointerfaceresearch.com These models are derived from the interactions observed between a ligand and its binding site within the protein. nih.gov This approach offers a more direct understanding of the key interactions required for binding and can guide the design of new molecules with improved affinity and selectivity. nih.gov

The generation of a structure-based pharmacophore model involves identifying the key amino acid residues in the binding pocket that interact with the ligand. researchgate.net The resulting pharmacophore highlights the essential features a molecule must possess to complement the binding site. biointerfaceresearch.com For example, a study on NS5B inhibitors used the crystal structure of the protein to generate a pharmacophore model with hydrogen bond acceptors, hydrogen bond donors, and hydrophilic features. biointerfaceresearch.com

A comparison between ligand-based and structure-based pharmacophore models can reveal common features and provide a more comprehensive understanding of the requirements for biological activity. biointerfaceresearch.com

Application in Virtual Screening for Novel Scaffolds and Hit Identification

Both ligand-based and structure-based pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify "hit" compounds. biointerfaceresearch.comnih.gov This process involves filtering vast libraries of compounds to select those that match the pharmacophore model. nih.gov The identified hits can then be subjected to further computational and experimental testing. researchgate.net

Virtual screening campaigns have successfully identified novel chemical scaffolds for various biological targets. For instance, a ligand-based virtual screening for M5 muscarinic acetylcholine (B1216132) receptor inhibitors led to the discovery of a novel, modestly selective inhibitor. nih.gov Similarly, a structure-based virtual screening of a natural product database identified potential inhibitors for SARS-CoV-2 targets. chemrxiv.org The hits from virtual screening are often ranked based on their fit to the pharmacophore model and other properties like drug-likeness, as predicted by Lipinski's rule of five. abap.co.innih.gov

Advanced Simulation and Predictive Modeling

To further refine the understanding of ligand-receptor interactions and predict binding affinities, more advanced computational methods are employed. These techniques provide a dynamic view of the molecular system and offer more quantitative predictions.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex and explore its conformational dynamics. nih.govnih.gov By simulating the behavior of the complex in a solvated environment, researchers can gain insights into how the ligand binds and whether the binding pose is stable. nih.govnih.gov

MD simulations can reveal important information about the flexibility of the protein and the ligand, as well as the role of water molecules in the binding interface. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. nih.gov These simulations can validate the binding modes predicted by molecular docking and provide a more realistic representation of the interactions. researchgate.net

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) for Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. nih.govnih.gov This method combines molecular mechanics energy calculations with a continuum solvation model to estimate the free energy of binding. nih.govchemrxiv.org The binding free energy is a critical parameter for predicting the potency of a potential drug molecule. chemisgroup.us

The MM/GBSA calculation is typically performed on snapshots taken from an MD simulation trajectory. mdpi.com It calculates the difference in free energy between the bound complex and the unbound receptor and ligand. nih.gov The total binding free energy is composed of contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. nih.gov While computationally less expensive than more rigorous methods like alchemical free energy perturbation, MM/GBSA can provide valuable rankings of binding affinities for a series of related compounds. chemrxiv.org Per-residue energy decomposition analysis can also be performed to identify the key amino acid residues contributing to the binding affinity. researchgate.net

| Computational Method | Application in Drug Discovery | Key Information Provided |

| Pharmacophore Modeling | Identification of essential molecular features for biological activity. | 3D arrangement of H-bond donors/acceptors, hydrophobic and aromatic centers. |

| Virtual Screening | High-throughput search of compound libraries for potential hits. | Identification of novel scaffolds and lead compounds. |

| Molecular Dynamics (MD) Simulations | Assessment of the stability and dynamics of ligand-protein complexes. | Conformational changes, binding stability (RMSD), intermolecular interactions. |

| MM/GBSA | Estimation of binding free energy between a ligand and a protein. | Prediction of binding affinity (ΔGbind) and key interacting residues. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug-Likeness Assessment

In the quest for novel therapeutic agents, the early assessment of a compound's ADMET profile is a pivotal step. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, allowing researchers to prioritize candidates with a higher probability of success in later-stage clinical trials. This section details the computational ADMET and drug-likeness evaluation of this compound and a selection of its hypothetical derivatives.

Physicochemical Properties and Drug-Likeness

A fundamental aspect of drug-likeness is adherence to established principles such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Daltons, a LogP (a measure of lipophilicity) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The predicted physicochemical properties of this compound and its derivatives are presented below.

As indicated in the table, all evaluated compounds comply with Lipinski's Rule of Five, suggesting they possess a favorable profile for oral bioavailability.

Absorption and Distribution

The predicted absorption and distribution parameters provide insights into how these compounds might be taken up and spread throughout the body. Key predicted parameters include gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

The computational model predicts high gastrointestinal absorption for all the analyzed compounds. Furthermore, most of the compounds, with the exception of the nicotinic acid derivative, are predicted to be capable of crossing the blood-brain barrier, which could be a significant factor for potential neurological applications.

Metabolism

The interaction of a drug candidate with cytochrome P450 (CYP) enzymes is a critical aspect of its metabolic profile. Inhibition of these enzymes can lead to adverse drug-drug interactions. The predicted inhibitory activity of the compounds against key CYP isoforms is summarized below.

The parent compound and its fluorinated derivative are predicted to inhibit CYP2C19, CYP2C9, and CYP3A4, which are major enzymes involved in drug metabolism. In contrast, the nicotinic acid and methanol (B129727) derivatives show a reduced potential for CYP inhibition, suggesting a lower risk of metabolic drug-drug interactions.

Toxicity

Early prediction of potential toxicity is essential to mitigate the risk of late-stage failures in drug development. The computational models were used to predict key toxicity endpoints.

None of the evaluated compounds are predicted to be mutagenic according to the AMES test. However, the aldehyde-containing compounds, this compound and its fluorinated derivative, are predicted to have a potential for hepatotoxicity. The nicotinic acid and methanol derivatives are predicted to be non-hepatotoxic, highlighting how minor structural changes can significantly influence the toxicity profile.

Medicinal Chemistry and Biological Activity of 5 2 Chlorophenyl Nicotinaldehyde Derivatives

Antimicrobial Efficacy

Derivatives of 5-(2-Chlorophenyl)nicotinaldehyde have been explored for their ability to combat microbial growth, a critical area of research in the face of rising antimicrobial resistance. The focus has been on their effectiveness against a spectrum of bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of Schiff bases and other derivatives synthesized from various aldehydes has been a subject of extensive research. While specific studies on derivatives of this compound are not abundant in publicly available literature, research on structurally related nicotinamide (B372718) and nicotinic acid hydrazide derivatives provides valuable insights.

For instance, a study on 2-chloro-N-substituted-nicotinamide derivatives demonstrated moderate antibacterial activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 37.4 to 74.8 µM. nih.gov Notably, N-(2-bromophenyl)-2-chloronicotinamide was found to be particularly effective against E. faecalis with a MIC of 32 µM. nih.gov Schiff bases derived from other aldehydes, such as salicylaldehyde, have also shown significant antibacterial properties. nih.govresearchgate.netnih.gov For example, certain Schiff bases of 5-chloro-salicylaldehyde exhibited potent activity against E. coli and S. aureus. nih.gov

The general consensus is that the imine group (-C=N-) in Schiff bases is crucial for their biological activity. mdpi.com Metal complexes of Schiff bases often exhibit enhanced antibacterial activity compared to the free ligands. ijcrt.org This suggests that derivatives of this compound, particularly their Schiff bases and corresponding metal complexes, are promising candidates for further antibacterial investigation.

| Compound/Derivative Class | Bacterial Strains | Activity/MIC Values | Reference |

| 2-Chloro-N-substituted-nicotinamides | S. aureus, E. faecalis, P. aeruginosa, K. pneumoniae | Moderate activity (MIC: 37.4–74.8 µM) | nih.gov |

| N-(2-bromophenyl)-2-chloronicotinamide | E. faecalis | High activity (MIC: 32 µM) | nih.gov |

| Schiff bases of 5-chloro-salicylaldehyde | E. coli, S. aureus | Favorable antimicrobial activity | nih.gov |

| Nicotinic acid hydrazides (NC 1-7) | S. aureus, E. faecalis, P. aeruginosa, K. pneumoniae | Varied, with some compounds showing notable activity | nih.gov |

Antifungal Activity Against Phytopathogenic and Opportunistic Fungi

The derivatives of this compound are also being investigated for their potential to control fungal pathogens, including those that are detrimental to agriculture (phytopathogenic) and those that cause infections in immunocompromised individuals (opportunistic).

Research on related structures provides a basis for this exploration. For example, nicotinamide derivatives have been shown to possess good fungicidal activities. mdpi.com Specifically, N'-(substituted-phenyl)nicotinohydrazides have been synthesized and evaluated as promising fungicide candidates against phytopathogenic fungi. scilit.com One study on fluorinated pyrazole (B372694) aldehydes, which share some structural similarities, reported that a 2-chlorophenyl derivative (H9) exhibited inhibitory activity against the phytopathogenic fungi Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com

Derivatives of cuminaldehyde, another aromatic aldehyde, have been used to synthesize pyrazolines and isoxazolines that display significant antifungal activities against various plant-pathogenic fungi. nih.gov Furthermore, Schiff bases derived from various aldehydes have demonstrated activity against opportunistic fungi like Candida albicans and Aspergillus niger. nih.govnih.gov For instance, certain Schiff bases derived from 5-chloro-salicylaldehyde showed notable activity against A. niger. nih.gov These findings suggest that the this compound scaffold is a promising starting point for the development of novel antifungal agents.

| Compound/Derivative Class | Fungal Strains | Activity/Inhibition | Reference |

| Fluorinated pyrazole aldehyde (2-chlorophenyl derivative H9) | Sclerotinia sclerotiorum, Fusarium culmorum | 43.07% and 46.75% inhibition, respectively | mdpi.com |

| N'-phenylnicotinohydrazide derivatives | Phytopathogenic fungi | Promising fungicide candidates | scilit.com |

| Schiff bases of 5-chloro-salicylaldehyde | Aspergillus niger | Favorable antifungal activity | nih.gov |

| Schiff bases from various aldehydes | Candida albicans, Aspergillus niger | Significant antifungal activity | nih.gov |

Anticancer and Cytotoxic Potential

The development of new anticancer agents is a critical focus of medicinal chemistry. Derivatives of this compound, particularly as Schiff bases and metal complexes, have been evaluated for their ability to inhibit the growth of cancer cells.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

While direct studies on this compound derivatives are limited, research on analogous compounds provides evidence of their cytotoxic potential. For example, a series of substituted phenylfuranylnicotinamidines, which are structurally related, were screened for their cytotoxic activities against a panel of 60 human cancer cell lines. nih.gov The most active compound, 6-[5-(4-Chlorophenyl)furan-2-yl]nicotinamidine hydrochloride salt (4e), displayed a submicromolar GI50 value of 0.83 µM. nih.gov

Metal complexes of ligands derived from nicotinohydrazone have also shown significant cytotoxic activity. nih.gov For instance, manganese, cobalt, copper, and cadmium complexes of (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide demonstrated a marked decrease in the proliferation of human lung cancer (A549), human gastric cancer (BGC823), and human esophageal cancer (Eca109) cell lines. nih.gov Similarly, nickel and zinc complexes of unsymmetrical salophen-type ligands have shown cytotoxic effects in various cell lines, with some complexes being more potent than the standard drug cisplatin. rsc.org

Schiff bases derived from other aldehydes have also been extensively studied. For example, some Schiff bases of hydroxysemicarbazide were found to be 11- to 30-fold more potent than hydroxyurea (B1673989) against L1210 murine leukemia cells. nih.gov Derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have also shown potent anticancer activity in human leukemia cell lines. nih.gov

| Compound/Derivative Class | Cancer Cell Lines | Cytotoxicity (GI50/IC50) | Reference |

| 6-[5-(4-Chlorophenyl)furan-2-yl]nicotinamidine hydrochloride salt (4e) | Panel of 60 human cancer cell lines | GI50: 0.83 µM | nih.gov |

| Nicotinohydrazone metal complexes (Mn, Co, Cu, Cd) | A549, BGC823, Eca109 | Concentration-dependent decrease in proliferation | nih.gov |

| Ni(II) and Zn(II) salophen-type complexes | MG-63, HCT-116, MDA-MB-231 | Some more potent than cisplatin | rsc.org |

| Schiff bases of hydroxysemicarbazide | L1210 murine leukemia | Up to 30-fold more potent than hydroxyurea | nih.gov |

| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | Human leukemia cell lines | Potent anticancer activity | nih.gov |

Exploration of Antitumor Mechanisms

Understanding the mechanism through which a compound exerts its anticancer effect is crucial for its development as a therapeutic agent. For derivatives of this compound and related compounds, several mechanisms have been proposed.

One of the most common mechanisms is the induction of apoptosis, or programmed cell death. For example, nicotinohydrazone metal complexes were shown to promote tumor cell apoptosis. nih.gov Similarly, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid were found to induce apoptosis in human leukemia cells. nih.gov The apoptotic potential of some pyrrolopyrimidine derivatives, which also contain a nitrogen-based heterocyclic structure, was confirmed to be mediated through the modulation of BAX, PUMA, BIM, and cleaved caspase 3 expression. nih.gov

Another potential mechanism is the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. For instance, some pyrrolopyrimidine derivatives were found to inhibit the Akt and ERK1/2 signaling pathways. nih.gov Metal complexes may also exert their anticancer effects through DNA binding and cleavage. nih.gov The cytotoxic effects of some nickel and zinc complexes have been attributed to their ability to induce cell death in tumor cells with high selectivity. rsc.org

Neuropharmacological Applications

Currently, there is a lack of publicly available scientific literature on the neuropharmacological applications of derivatives of this compound. Research in this area appears to be limited or has not been extensively reported.

Neuroprotective Effects (e.g., Against Oxidative Stress)

Oxidative stress is a key pathological factor in the onset and progression of neurodegenerative diseases. Consequently, compounds with the ability to counteract oxidative damage are of significant interest for neuroprotection. Chalcone (B49325) derivatives, which can be synthesized from this compound, have been identified as a promising class of antioxidants. nih.gov Chalcones bearing a 3,4-dihydroxy substitution pattern have been shown to possess a dual antioxidant mechanism: they can directly scavenge reactive oxygen species (ROS) and also activate the NRF2 antioxidant signaling pathway. nih.gov This dual action provides a robust defense against oxidative insult in neuronal cells. For instance, chalcone analogue 33 has demonstrated a significant protective effect in PC12 cells against hydrogen peroxide-induced oxidative stress. nih.gov While direct studies on derivatives of this compound are not explicitly detailed in the provided search results, the established neuroprotective potential of the broader chalcone class suggests that derivatives incorporating the 5-(2-chlorophenyl)pyridine moiety could exhibit similar or enhanced neuroprotective properties. Further investigation into such specific derivatives is warranted to explore their efficacy against oxidative stress in the central nervous system.

Anticonvulsant and Antipsychotic Activities

The search for novel anticonvulsant and antipsychotic agents is an ongoing effort in medicinal chemistry. Derivatives of this compound, particularly those incorporating heterocyclic rings known for their central nervous system activity, have been explored for these properties.

Anticonvulsant Activity: A variety of heterocyclic compounds derived from aldehydes have shown promise as anticonvulsants. nih.govnih.govresearchgate.net For example, new N-Mannich bases derived from 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones have been synthesized and shown to be effective in the maximal electroshock (MES) seizure test in mice. nih.gov One of the most active compounds from this series, 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione, exhibited potent anticonvulsant activity with an ED₅₀ value of 5.76 mg/kg in the MES test in rats. nih.gov Furthermore, dihydropyrimidine-5-carbonitrile derivatives have also been evaluated for their anticonvulsant potential, with some compounds showing significant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) models. researchgate.net The structural features of these active compounds often include a combination of aromatic and heterocyclic moieties, a pattern that could be effectively realized starting from this compound.

Antipsychotic Activity: While specific studies on the antipsychotic activity of this compound derivatives are not available in the provided search results, related heterocyclic structures have been investigated for this purpose. The core structure of the parent compound, a substituted pyridine (B92270), is a key feature in some known antipsychotic agents.

Other Biological Activities

Beyond the central nervous system, derivatives of this compound have been investigated for a range of other important biological activities.

Anti-inflammatory and Analgesic Properties

Inflammation and pain are complex physiological processes, and the development of new anti-inflammatory and analgesic agents remains a critical area of research. Derivatives such as chalcones and other heterocyclic compounds synthesized from aromatic aldehydes have demonstrated significant potential in this regard.

Anti-inflammatory Properties: Chalcones have been widely studied for their anti-inflammatory effects. researchgate.net These compounds can inhibit the release of inflammatory mediators from various immune cells. For instance, certain chalcone derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net The anti-inflammatory activity of these compounds is often attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. mdpi.com Natural compounds containing an aldehyde group, such as o-orsellinaldehyde, have also been shown to possess anti-inflammatory properties by inhibiting IKK-2, a key kinase in the NF-κβ signaling pathway. nih.gov

Analgesic Properties: The analgesic potential of derivatives of aromatic aldehydes has also been explored. nih.gov For example, certain benzothiazole (B30560) derivatives have been synthesized and shown to possess analgesic activity comparable to the standard drug celecoxib. nih.gov The structure-activity relationship studies of these compounds revealed that the presence of additional hydrogen bond donors, such as hydroxyl or amino groups, can enhance their analgesic effects. nih.gov Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their antinociceptive activity. nih.gov

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of new antitubercular drugs. Pyridine and pyrimidine (B1678525) derivatives have been a focus of such research. nih.govucl.ac.uknih.gov For instance, a series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv, as well as multidrug-resistant and extensively drug-resistant strains. nih.gov Compounds with specific substitutions on the phenylamino (B1219803) ring emerged as promising antitubercular agents. nih.gov Similarly, the exploration of 2,5-dimethylpyrrole scaffolds has led to the identification of derivatives with potent inhibitory effects against M. tuberculosis. ucl.ac.uk The this compound framework provides a valuable starting point for the synthesis of novel pyridine-based compounds with potential antitubercular efficacy.

Antiparasitic Activity

Parasitic diseases continue to pose a significant global health burden, and there is a continuous search for new and effective antiparasitic agents. Schiff bases and their metal complexes, which can be readily prepared from aldehydes like this compound, have shown promise in this area. nih.govnih.gov Highly conjugated pyrimidine-2,4-dione derivatives have been synthesized and their corresponding azomethines evaluated against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. nih.gov Additionally, bis-2,5-[4-guanidinophenyl]thiophenes have demonstrated in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov The ability of the pyridine nitrogen and the imine nitrogen of Schiff bases to coordinate with metal ions offers a strategy for developing potent metallo-drugs with antiparasitic activity.

Antioxidant Properties

The antioxidant properties of various derivatives that can be synthesized from this compound have been investigated. These properties are crucial for combating oxidative stress, which is implicated in a wide range of diseases.

Chalcones, as previously mentioned, are notable for their antioxidant capabilities. nih.gov Their ability to scavenge free radicals and activate endogenous antioxidant pathways makes them attractive candidates for further development. nih.gov Phenyl-pyrazolone derivatives have also been shown to exhibit significant antioxidant effects by scavenging oxygen radicals. mdpi.com Furthermore, various natural and synthetic compounds containing phenolic and aldehyde functionalities have been recognized for their antioxidant properties. mdpi.comnih.govmdpi.compensoft.net For example, 5-aminopyrazole derivatives have been tested for their radical scavenging activity using the DPPH assay. nih.gov The presence of the 2-chlorophenyl group in the 5-position of the nicotin-aldehyde scaffold can influence the electronic properties of the resulting derivatives, potentially modulating their antioxidant capacity.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, playing a crucial role in the exploration of new therapeutic agents.

Alpha-glucosidase Inhibition

Alpha-glucosidase inhibitors are significant in the management of type 2 diabetes mellitus as they delay carbohydrate digestion and glucose absorption. Several studies have highlighted the potential of this compound derivatives as alpha-glucosidase inhibitors.

For instance, a series of novel imidazo[1,2-a]pyridine (B132010) derivatives were synthesized, and their inhibitory activities against α-glucosidase were evaluated. nih.gov Among the synthesized compounds, those featuring a p-chlorophenyl group demonstrated notable inhibitory potential. Specifically, compounds 8b and 8e exhibited very strong inhibition against the α-glucosidase enzyme with Kᵢ values of 6.09 ± 0.37 μM and 13.03 ± 2.43 μM, respectively. nih.gov This was more potent than the standard drug, acarbose (B1664774) (Kᵢ = 24.36 ± 3.12). nih.gov The study suggests that the substitution pattern on the phenyl ring significantly influences the inhibitory activity. nih.gov

Similarly, a series of thioquinoline derivatives bearing a phenylacetamide moiety were synthesized and screened for their α-glucosidase inhibitory activity. All the synthesized compounds displayed more potent inhibition than acarbose, with IC₅₀ values ranging from 14.0 ± 0.6 to 373.85 ± 0.8 μM, compared to acarbose's IC₅₀ of 752.0 ± 2.0 μM. researchgate.net Another study on pyridazine-triazole hybrid molecules also identified compounds with good inhibitory activity against rat intestinal α-glucosidase. nih.gov

Furthermore, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-arylacetamides were synthesized and showed potent in vitro α-glucosidase inhibition, with some derivatives exhibiting IC₅₀ values significantly lower than that of acarbose. mdpi.com Specifically, compounds 11c, 12a, 12d, 12e, and 12g had IC₅₀ values of 30.65, 18.25, 20.76, 35.14, and 24.24 μM, respectively, which were better than the standard drug, acarbose (IC₅₀ = 58.8 μM). mdpi.com

The inhibitory potential of these derivatives is often attributed to the nature and position of substituents on the aromatic rings, which can influence the binding interactions with the active site of the enzyme.

Table 1: α-Glucosidase Inhibitory Activity of Selected Derivatives

| Compound/Derivative | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Imidazo[1,2-a]pyridine derivative 8b | - | 6.09 ± 0.37 | nih.gov |

| Imidazo[1,2-a]pyridine derivative 8e | - | 13.03 ± 2.43 | nih.gov |

| Thioquinoline derivatives | 14.0 ± 0.6–373.85 ± 0.8 | - | researchgate.net |

| 2H-benzo[e] nih.govresearchgate.netthiazine derivative 11c | 30.65 | - | mdpi.com |

| 2H-benzo[e] nih.govresearchgate.netthiazine derivative 12a | 18.25 | - | mdpi.com |

| 2H-benzo[e] nih.govresearchgate.netthiazine derivative 12d | 20.76 | - | mdpi.com |

| 2H-benzo[e] nih.govresearchgate.netthiazine derivative 12e | 35.14 | - | mdpi.com |

| 2H-benzo[e] nih.govresearchgate.netthiazine derivative 12g | 24.24 | - | mdpi.com |

| Acarbose (Standard) | 752.0 ± 2.0 | 24.36 ± 3.12 | nih.govresearchgate.net |

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a well-established therapeutic target for antimicrobial and anticancer agents. nih.govnih.gov This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, thymidylate, and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and leads to cell death. nih.gov While direct studies on this compound derivatives as DHFR inhibitors are not extensively available, the broader class of pyridine-based compounds has been explored for this activity. For example, cycloguanil, a known DHFR inhibitor, and its analogues have been reinvestigated for their anticancer activity by targeting human DHFR. nih.gov These studies often involve evaluating the ability of compounds to engage with DHFR in cellular and cell lysate environments. nih.gov

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov This enzymatic activity is implicated in various pathological conditions, including those caused by Helicobacter pylori, and also plays a role in agriculture by contributing to nitrogen loss from urea-based fertilizers. nih.gov Consequently, the discovery of potent urease inhibitors is of significant interest.

Several studies have demonstrated the urease inhibitory potential of derivatives structurally related to this compound. For instance, a series of pyridylpiperazine hybrid derivatives were synthesized and evaluated for their urease inhibitory activity. nih.gov The results showed that compounds with specific substitutions on the aryl ring exhibited potent inhibition. For example, a compound with a chloro group at the meta-position (5c) showed an IC₅₀ value of 2.13 ± 0.82 µM, which was significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 23.2 ± 11.0 µM). nih.gov The study highlighted that electron-withdrawing groups at the meta-position of the aryl ring generally enhanced the inhibitory potential. nih.gov

In another study, oxazole-based imidazopyridine scaffolds were synthesized and showed moderate to significant urease inhibition. nih.gov Structure-activity relationship (SAR) studies revealed that analogs bearing electron-withdrawing groups like -CF₃ and -NO₂ were excellent inhibitors. nih.gov For example, the compound 4i, with 3-CF₃ and 5-NO₂ groups, was identified as the most active inhibitor, even more potent than thiourea. nih.gov

Table 2: Urease Inhibitory Activity of Selected Pyridine Derivatives

| Compound/Derivative | IC₅₀ (µM) | Reference |

| Pyridylpiperazine derivative (5c, m-Cl) | 2.13 ± 0.82 | nih.gov |

| Pyridylpiperazine derivative (5a, unsubstituted) | 3.58 ± 0.84 | nih.gov |

| Pyridylpiperazine derivative (5h, m-NO₂) | 2.56 ± 0.55 | nih.gov |

| Imidazopyridine-oxazole derivative (4i, 3-CF₃, 5-NO₂) | Most active | nih.gov |

| Thiourea (Standard) | 23.2 ± 11.0 | nih.gov |

Pesticidal and Herbicidal Applications

The structural motif of this compound is present in various compounds investigated for their potential use in agriculture as pesticides and herbicides.

Pesticidal Applications

The development of new insecticides is crucial for managing insect pests in agriculture. Pyridine-based compounds have shown promise in this area. A study on new 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties revealed significant insecticidal activity against Mythimna separata. nih.gov Compounds 5b, 5d, 5g, 5h, and 5k from this series exhibited 100% inhibition at a concentration of 500 mg/L. nih.gov The structure-activity relationship indicated that substituents on the benzene (B151609) ring, such as methoxy, chlorine, trifluoromethyl, and trifluoromethoxy, were crucial for the observed insecticidal activity. nih.gov

Another research focused on thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines derived from a nicotinate (B505614) scaffold, which were evaluated for their insecticidal activity against the cotton aphid, Aphis gossypii. nih.govresearchgate.net Several of these compounds demonstrated promising results, with some showing noticeable effects on the biological parameters of the nymphs, such as increased instar duration and generation time, and decreased adult longevity at sublethal concentrations. nih.govresearchgate.net

Herbicidal Applications

The discovery of novel herbicides is essential for effective weed management. Derivatives containing the pyridine core structure have been a focus of such research. A series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids were designed and synthesized as potential synthetic auxin herbicides. nih.gov Many of these compounds exhibited significant root growth inhibition of various weeds. At a concentration of 250 µM, 28 of the synthesized compounds showed over 80% inhibition of Brassica napus root growth. nih.gov Furthermore, in post-emergence tests, several compounds achieved 100% inhibition of the growth of Amaranthus retroflexus. nih.gov

In another study, a novel molecular scaffold, 3-(2-pyridinyl)-benzothiazol-2-one, was discovered and a series of its derivatives were synthesized and evaluated for herbicidal activity. nih.gov The results indicated that compounds with a trifluoromethyl group at the 5-position of the pyridine ring were crucial for activity, and an additional fluorine or chlorine atom at the 3-position significantly enhanced it. nih.gov Two compounds, I-01 and I-09, completely inhibited the growth of broadleaf weeds like Amaranthus retroflexus, Abutilon theophrasti, and Portulaca oleracea at a dosage of 75 g ha⁻¹. nih.gov

Antiviral Activity

The search for new antiviral agents is a continuous effort in medicinal chemistry. Pyridine and its derivatives have been identified as a "privileged nucleus" in drug discovery, showing a wide range of therapeutic properties, including antiviral activity. mdpi.com

While specific studies focusing solely on the antiviral activity of this compound are limited, research on structurally related compounds provides insights into their potential. For example, certain 5-arylethynyl-2'-deoxyuridine derivatives have been found to inhibit the replication of herpes simplex virus type 1 (HSV-1), including drug-resistant strains, in Vero cells. nih.gov

Furthermore, a study on N-substituted 2,5-diketopiperazine derivatives, which can be conceptually related to cyclic structures derived from amino acid precursors of nicotinic acid derivatives, showed antiviral activity against the H5N2 influenza virus. mdpi.com Specifically, certain (3Z,6Z)-3-benzylidene-6-(2-methyl propylidene)-4-substituted-2,5-Diketopiperazines demonstrated negative results in influenza virus propagation at a concentration of 25 µg/mL. mdpi.com

The broad spectrum of biological activities exhibited by pyridine-containing compounds underscores the potential for developing novel antiviral drugs from this class of molecules. mdpi.com

Future Directions and Research Perspectives

Rational Design and Synthesis of Next-Generation Analogues for Enhanced Bioactivity

The rational design of next-generation analogues of 5-(2-Chlorophenyl)nicotinaldehyde is a critical step toward enhancing its therapeutic potential. This process involves the strategic modification of the core structure to improve efficacy, selectivity, and pharmacokinetic properties. mdpi.com By drawing inspiration from structure-activity relationship (SAR) studies of similar heterocyclic compounds, researchers can make informed decisions about which functional groups to introduce or modify.

Future synthetic efforts will likely focus on creating a diverse library of analogues. This could involve variations in the substitution pattern on both the phenyl and pyridine (B92270) rings. For instance, the introduction of different halogen atoms or electron-donating/withdrawing groups could significantly influence the compound's biological activity. The synthesis of derivatives containing other heterocyclic moieties, such as flavone, chromene, or dihydropyrazole, has shown promise in developing potential telomerase inhibitors and may be a fruitful avenue for exploration with the this compound scaffold. researchgate.net

The development of novel Baylis-Hillman adducts from substituted 2-chloronicotinaldehydes has also been explored for antimalarial activity, suggesting that derivatization of the aldehyde group is a viable strategy for creating new bioactive molecules. researchgate.net Similarly, the synthesis of hydrazone derivatives from related nicotinohydrazides has yielded compounds with antibacterial and antifungal properties, indicating that such modifications to this compound could unlock new therapeutic applications. nih.gov

Deeper Mechanistic Studies of Biological Activities at the Molecular Level

A thorough understanding of how this compound and its analogues exert their biological effects at the molecular level is paramount for their development as therapeutic agents. Future research should prioritize detailed mechanistic studies to elucidate their precise targets and modes of action. Techniques such as molecular docking can provide valuable insights into the binding interactions between the compounds and their biological targets. mdpi.com For example, in the study of other bioactive compounds, molecular docking has been used to visualize interactions with specific enzymes or receptors, guiding the design of more potent derivatives. mdpi.com

Investigating the impact of these compounds on cellular pathways is also crucial. For instance, studies on similar compounds have revealed effects on tubulin polymerization, cell cycle arrest at the G2/M phase, and induction of apoptosis. nih.gov Employing similar cell-based assays for analogues of this compound could reveal their potential as anticancer agents. Furthermore, determining the inhibitory concentrations (IC50 values) against various cell lines and pathogens is a fundamental step in quantifying their potency and selectivity. researchgate.net

Understanding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is also a key aspect of mechanistic studies. mdpi.com Lipophilicity, for example, is a critical parameter that influences a compound's ADME profile and its interaction with biological targets. mdpi.com Experimental determination of such physicochemical properties for newly synthesized analogues will be essential for predicting their in vivo behavior.

Development of Sustainable and Scalable Synthetic Methodologies

The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, represents an attractive strategy for improving synthetic efficiency. For example, facile, solvent-free protocols have been developed for the synthesis of other complex heterocyclic compounds. researchgate.net Exploring similar innovative approaches for the synthesis of the this compound core structure could lead to more economical and environmentally friendly manufacturing processes. The synthetic availability of starting materials is also a key consideration for scalability. nih.gov